molecular formula C18H32Cl2N2O5 B4982458 1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride

1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride

Cat. No.: B4982458
M. Wt: 427.4 g/mol
InChI Key: HRGFVWKQEMCYQQ-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often explored for their potential pharmacological properties, including their use in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5.2ClH/c1-19-5-7-20(8-6-19)11-15(21)13-25-12-14-9-16(22-2)18(24-4)17(10-14)23-3;;/h9-10,15,21H,5-8,11-13H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGFVWKQEMCYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COCC2=CC(=C(C(=C2)OC)OC)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a halogenated trimethoxybenzene derivative.

    Formation of the Propanol Linker: The final step involves the formation of the propanol linker through a reaction with an appropriate epoxide or halohydrin.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol would depend on its specific biological target. Generally, such compounds might interact with:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol: Similar in structure but without the dihydrochloride salt form.

    Other Piperazine Derivatives: Compounds like 1-(4-Methylpiperazin-1-yl)-3-phenylpropan-2-ol or 1-(4-Methylpiperazin-1-yl)-3-(4-methoxyphenyl)propan-2-ol.

Uniqueness

1-(4-Methylpiperazin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride is unique due to the presence of the trimethoxyphenyl group, which can impart specific biological activity or chemical reactivity. The dihydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.

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